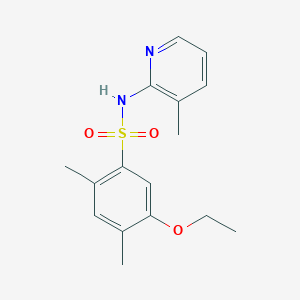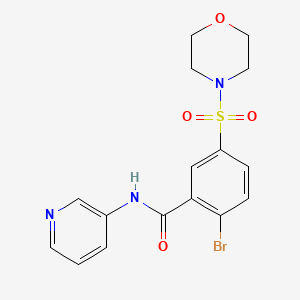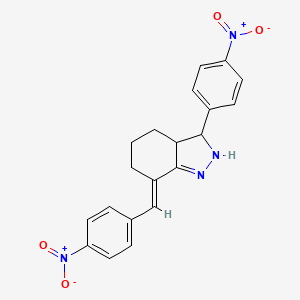![molecular formula C18H14N2O3 B5293021 8-methoxy-2-[2-(2-nitrophenyl)vinyl]quinoline](/img/structure/B5293021.png)
8-methoxy-2-[2-(2-nitrophenyl)vinyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methoxy-2-[2-(2-nitrophenyl)vinyl]quinoline is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is known for its unique properties and has been studied extensively to understand its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 8-methoxy-2-[2-(2-nitrophenyl)vinyl]quinoline is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of the enzyme phosphodiesterase, which is involved in regulating cellular signaling pathways. It has also been shown to inhibit the activity of a protein called NF-kB, which is involved in regulating inflammation and cell survival.
Biochemical and Physiological Effects:
Studies have shown that 8-methoxy-2-[2-(2-nitrophenyl)vinyl]quinoline has a range of biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of inflammatory cytokines, which could be beneficial in treating inflammatory conditions. Additionally, this compound has been shown to have antioxidant properties, which could help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 8-methoxy-2-[2-(2-nitrophenyl)vinyl]quinoline in lab experiments is its high potency and specificity. This compound has been shown to have a strong inhibitory effect on certain enzymes and signaling pathways, making it a useful tool for studying these processes. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells, which could limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 8-methoxy-2-[2-(2-nitrophenyl)vinyl]quinoline. One area of focus could be on developing new cancer therapies based on this compound. Further research could also be conducted to better understand the mechanism of action of this compound and its potential use in treating inflammatory conditions. Additionally, this compound could be further studied for its potential use as a fluorescent probe in biological imaging. Overall, the unique properties of 8-methoxy-2-[2-(2-nitrophenyl)vinyl]quinoline make it a promising candidate for further research in various fields.
Métodos De Síntesis
The synthesis of 8-methoxy-2-[2-(2-nitrophenyl)vinyl]quinoline involves the reaction of 2-nitrostyrene with 8-methoxyquinoline in the presence of a palladium catalyst. This reaction results in the formation of the desired compound, which can be purified using column chromatography. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further research.
Aplicaciones Científicas De Investigación
The potential applications of 8-methoxy-2-[2-(2-nitrophenyl)vinyl]quinoline in scientific research are vast. This compound has been studied for its ability to inhibit the growth of cancer cells, making it a promising candidate for cancer therapy. It has also been shown to have anti-inflammatory properties, which could be useful in treating various inflammatory conditions. Additionally, this compound has been studied for its potential use as a fluorescent probe in biological imaging.
Propiedades
IUPAC Name |
8-methoxy-2-[(E)-2-(2-nitrophenyl)ethenyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-23-17-8-4-6-14-10-12-15(19-18(14)17)11-9-13-5-2-3-7-16(13)20(21)22/h2-12H,1H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZIORNWMRUDPQ-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)C=CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-2-[(E)-2-(2-nitrophenyl)vinyl]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B5292965.png)
![2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(1-phenylethyl)acrylamide](/img/structure/B5292979.png)

![N-(2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}ethyl)acetamide](/img/structure/B5292987.png)
![2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5292993.png)
![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl [(4-methyl-2-pyrimidinyl)thio]acetate](/img/structure/B5293007.png)
![5-[(4-chlorophenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B5293015.png)
![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-6,7-dimethoxy-4H-3,1-benzoxazin-4-one](/img/structure/B5293024.png)

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine](/img/structure/B5293033.png)
![6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5293043.png)
![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}cyclobutanecarboxamide](/img/structure/B5293045.png)